molecular formula C10H9FO3 B1603148 2-Fluoro-5-methoxycinnamic acid CAS No. 682805-01-2

2-Fluoro-5-methoxycinnamic acid

Cat. No.: B1603148
CAS No.: 682805-01-2
M. Wt: 196.17 g/mol
InChI Key: GWIGKLPZLSEETO-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methoxycinnamic acid is a chemical compound belonging to the class of cinnamic acids. It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxycinnamic acid typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylationThe reaction conditions generally include the use of a weak base such as piperidine or pyridine and heating the reaction mixture to facilitate the condensation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2-fluoro-5-methoxyphenylpropanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

  • Oxidation products include 2-fluoro-5-methoxybenzoic acid.
  • Reduction products include 2-fluoro-5-methoxyphenylpropanoic acid.
  • Substitution reactions yield various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-Fluoro-5-methoxycinnamic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the fluorine atom enhances its binding affinity to target proteins, thereby increasing its efficacy .

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, lacking the fluorine and methoxy groups.

    2-Fluorocinnamic Acid: Similar structure but without the methoxy group.

    5-Methoxycinnamic Acid: Similar structure but without the fluorine atom.

Uniqueness: 2-Fluoro-5-methoxycinnamic acid is unique due to the combined presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methoxy group increases its solubility and reactivity .

Properties

IUPAC Name

(E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIGKLPZLSEETO-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623188
Record name (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682805-01-2
Record name (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.